molecular formula C13H13N5OS B2632580 5-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine CAS No. 2380191-00-2

5-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine

Cat. No. B2632580
CAS RN: 2380191-00-2
M. Wt: 287.34
InChI Key: YJQCRFHSXYWZDI-UHFFFAOYSA-N
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Description

5-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound belongs to the class of pyrimidine derivatives and has a unique chemical structure that makes it a promising candidate for drug discovery.

Mechanism of Action

The mechanism of action of 5-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and receptors that are involved in the pathogenesis of diseases. The compound has been shown to inhibit the activity of kinases, proteases, and other enzymes that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
5-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to have neuroprotective effects by protecting neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine in lab experiments include its high purity, high yield, and well-defined chemical structure. The compound is also relatively stable and can be easily synthesized in large quantities. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 5-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine. One direction is to further investigate the mechanism of action of the compound and identify the specific enzymes and receptors that it targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, the compound can be further studied for its potential use in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders. Finally, the compound can be modified to improve its solubility and reduce its toxicity, which will increase its potential for clinical use.
Conclusion:
5-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine is a promising compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. The compound has shown promising results in preclinical studies as an inhibitor of various enzymes and receptors that are involved in the pathogenesis of various diseases. The compound has various biochemical and physiological effects and has both advantages and limitations for lab experiments. Finally, there are several future directions for the research on this compound, which will further enhance our understanding of its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, which is then reacted with 2-aminothiophene to form the corresponding amide. The amide is then subjected to cyclization with guanidine to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

5-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine has been extensively studied for its potential use in the development of new drugs. The compound has shown promising results in preclinical studies as an inhibitor of various enzymes and receptors that are involved in the pathogenesis of various diseases. The compound has been shown to have potential therapeutic applications in cancer, inflammation, and neurological disorders.

properties

IUPAC Name

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-9-17-13(19-18-9)11-7-14-8-16-12(11)15-5-4-10-3-2-6-20-10/h2-3,6-8H,4-5H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQCRFHSXYWZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=CN=C2NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]pyrimidin-4-amine

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